

Finrozole cross-over study methodology

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Compound Focus: Finrozole

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Finrozole Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of **finrozole** after single oral doses in healthy male volunteers, comparing tablet and solution formulations [1].

Parameter	3 mg Tablet	3 mg Solution	9 mg Tablet	9 mg Solution	30 mg Tablet
t _{max} (h)	2.94 (1.29)	0.63 (0.23)	2.50 (0.58)	0.71 (0.27)	3.13 (1.33)
C _{max} (ng/ml)	2.11 (1.58)	6.22 (1.73)	8.88 (3.28)	36.87 (17.09)	18.20 (5.65)
AUC(0,∞) (ng/ml×h)	13.25 (9.03)	13.93 (3.79)	57.68 (17.88)	75.54 (22.24)	118.23 (45.69)
AUC(0,∞)/Dose	4.42 (3.01)	4.64 (1.26)	6.41 (1.99)	8.39 (2.47)	3.94 (1.52)
t _{1/2,z} (h)	8.36 (4.48)	3.38 (3.31)	7.85 (2.53)	2.86 (0.94)	7.71 (1.65)
Relative Bioavailability (%)	88.69 (34.36)	-	77.68 (13.51)	-	-

Note: Data presented as mean (standard deviation). t_{max}: time to peak serum concentration; C_{max}: peak serum concentration; AUC(0,∞): area under the serum concentration-time curve from zero to infinity; t_{1/2,z}:

elimination half-life. [1]

Detailed Experimental Protocol

Study Design and Subjects

- **Design:** An open, partly randomized, cross-over study [1].
- **Participants:** 23 healthy male volunteers (mean age 24.9 years; mean BMI 23.2 kg/m²) [1].
- **Ethics:** Approved by the Joint Ethics Committee of Turku University and Turku University Central Hospital, Finland. Conducted in accordance with Good Clinical Practice (GCP) principles [1].

Formulations and Dosing

- **Finrozole Tablets:** Each contained 3 mg of MPV-2213ad [1].
- **Finrozole Solution:** 3 mg or 9 mg of MPV-2213ad dissolved in 5% hydroxypropyl- β -cyclodextrin in water [1].
- **Dosing and Washout:** Single doses of 3 mg, 9 mg, or 30 mg **finrozole** were administered. For the 3 mg and 9 mg doses, each participant received both the tablet and solution in a cross-over manner, with a 14-day washout period between administrations. The 30 mg dose was given only as tablets due to low solubility [1].

Blood Sampling and Bioanalysis

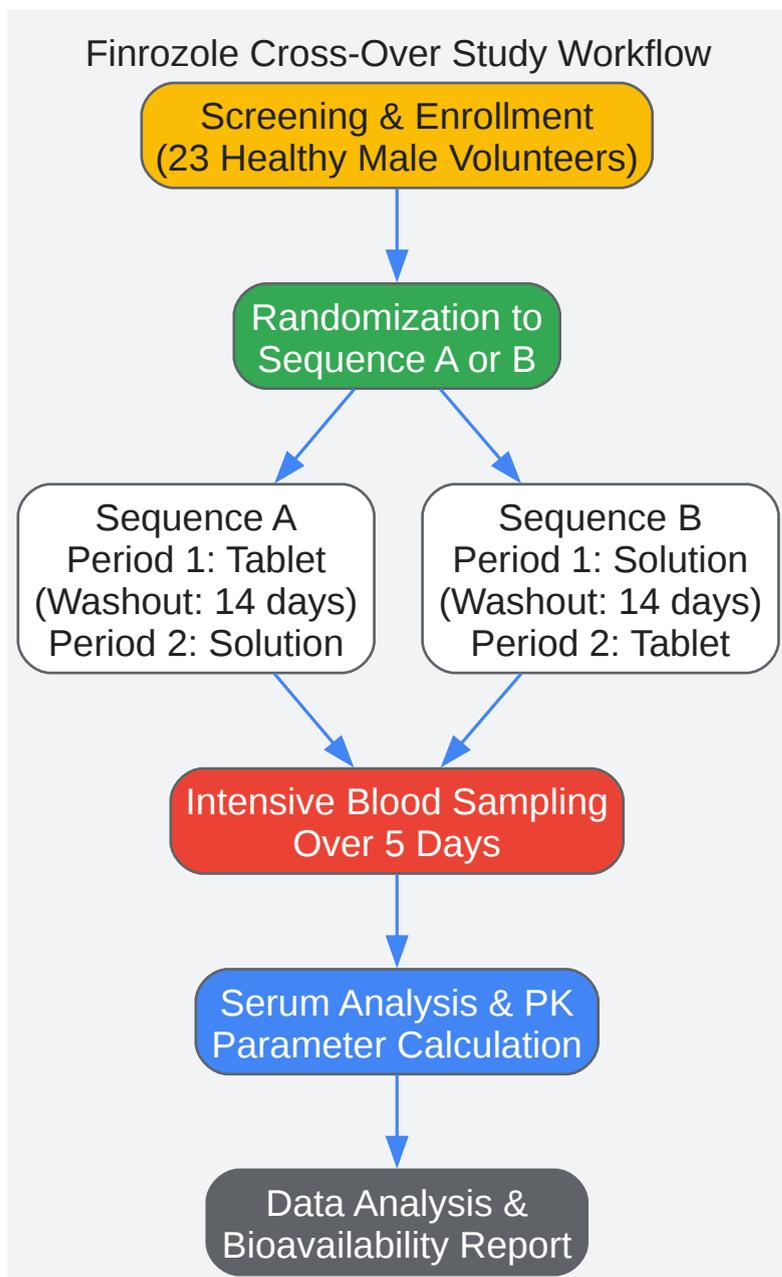
- **Schedule:** Blood samples were collected at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours, and 2, 3, and 5 days post-dose [1].
- **Sample Handling:** Serum was separated by centrifugation and stored frozen at -70°C until analysis [1].
- **Analytical Method:** Serum **finrozole** concentrations were determined using a validated high-performance liquid chromatography-triple quadrupole mass spectrometry (HPLC-MS/MS) method [1].
 - **Lower Limit of Quantification (LLOQ):** 0.1 ng/mL [1].
 - **Between-Batch Precision:** 6% coefficient of variation [1].

Pharmacokinetic and Statistical Analysis

- **Software:** Pharmacokinetic parameters were calculated using the PCNONLIN 4.2 computer program with a noncompartmental model [1].
- **Parameters Calculated:** (C_{\max}), (t_{\max}), ($AUC_{\{(0,\infty)\}}$), and elimination half-life ($t_{\frac{1}{2},Z}$) [1].
- **Statistical Analysis:** Analysis of variance (ANOVA) was performed using SAS at a significance level of 0.05. Dose-proportionality was tested by comparing dose-corrected AUC values [1].

Finrozole Cross-Over Study Design

The following diagram illustrates the workflow of the partly randomized cross-over study for the 3 mg and 9 mg dose groups [1].



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Key Conclusions for Researchers

- **Formulation Impact:** The tablet formulation showed slower absorption (t_{\max}) ~2.5-3.1 hours) compared to the solution (t_{\max}) ~0.6-0.7 hours) but a longer apparent elimination half-life [1].
- **Dose Proportionality:** The AUC increased proportionally with dose from 3 mg to 30 mg for the tablet, indicating linear pharmacokinetics within this dose range [1].

- **Bioavailability:** The relative bioavailability of the 3 mg and 9 mg tablets was 89% and 78%, respectively, compared to the oral solution [1].

Application Notes & Considerations

- **Clinical Context:** **Finrozole** is a novel, nonsteroidal, competitive aromatase inhibitor investigated for the treatment of urinary symptoms in men. Its potent, dose-dependent suppression of serum oestradiol concentration is a key pharmacodynamic effect [1].
- **Comparator Drugs:** As a third-generation aromatase inhibitor like letrozole and anastrozole, **finrozole** is designed to provide potent aromatase blockade (>95% inhibition) without significantly affecting cortisol, aldosterone, or thyroxine levels [2] [3].
- **Potential Interactions:** While not reported for **finrozole**, be aware that pharmacokinetic interactions are possible with concomitant therapies. For example, co-administration of tamoxifen has been shown to reduce letrozole concentrations [3].

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References

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